![molecular formula C13H12ClNO B3200138 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 1017418-71-1](/img/structure/B3200138.png)
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
説明
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline, also known as CPQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. CPQ belongs to the family of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antimalarial, antitumor, and antimicrobial properties.
作用機序
The exact mechanism of action of 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline is not fully understood. However, it has been suggested that this compound may exert its biological effects by binding to DNA and interfering with DNA replication and transcription. This compound has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biological activities. It has been shown to possess antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite that causes malaria. This compound has also been shown to possess antitumor activity by inhibiting the growth of various cancer cell lines. In addition, this compound has been shown to possess antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for the study of 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline. One area of research could be the development of more potent derivatives of this compound for use as antimalarial, antitumor, and antimicrobial agents. Another area of research could be the investigation of the potential use of this compound as a fluorescent probe for the detection of DNA damage. Finally, the exact mechanism of action of this compound could be further investigated to better understand its biological effects.
科学的研究の応用
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has been extensively studied for its potential therapeutic properties. It has been shown to possess antimalarial, antitumor, and antimicrobial properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of DNA damage.
特性
IUPAC Name |
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-16-8-5-6-10-12(7-8)15-11-4-2-3-9(11)13(10)14/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYCHHZNHXRXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C3CCCC3=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3200058.png)
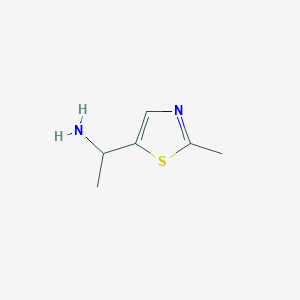
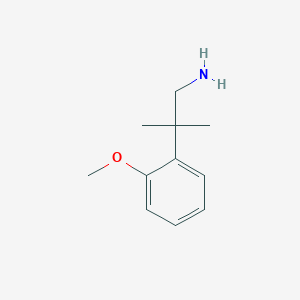

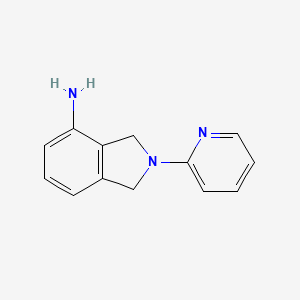


![[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine](/img/structure/B3200123.png)
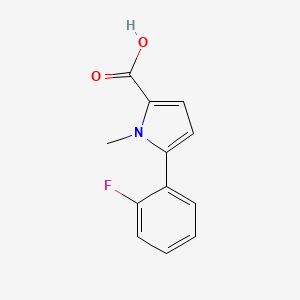
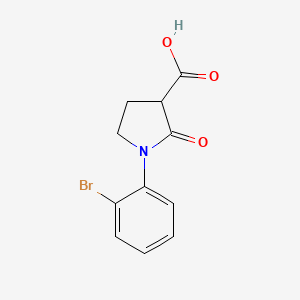
![2-Chloropyrido[4,3-d]pyrimidine](/img/structure/B3200139.png)
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine](/img/structure/B3200141.png)
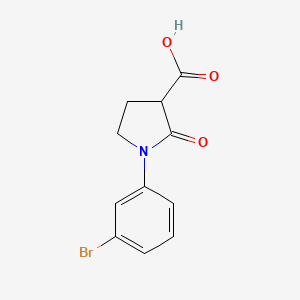
![[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200157.png)